molecular formula C6H8O3S B144383 Methyl 4-Oxotetrahydrothiophene-3-carboxylate CAS No. 2689-68-1

Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Cat. No.: B144383
CAS No.: 2689-68-1
M. Wt: 160.19 g/mol
InChI Key: LEAKUJFYXNILRB-UHFFFAOYSA-N
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Description

Methyl 4-oxotetrahydrothiophene-3-carboxylate (CAS: 2689-68-1) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₈O₃S and a molecular weight of 160.19 g/mol . It features a tetrahydrothiophene ring system with a ketone group at the 4-position and a methyl ester at the 3-position (Figure 1). This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 4-oxothiolane-3-carboxylate
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InChI

InChI=1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LEAKUJFYXNILRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40863010
Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Molecular Weight

160.19 g/mol
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CAS No.

2689-68-1, 22097-90-1
Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name 4-Carbomethoxytetrahydro-3-thiophenone
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Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name Methyl tetrahydro-4-oxo-3-thenoate
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Preparation Methods

Cycloaddition and Lithium-Mediated Cyclization

The most widely documented method involves a two-step sequence starting with a Michael addition between methyl acrylate and methyl mercaptoacetate. In the presence of piperidine, these reactants undergo nucleophilic thiol-ene coupling at 50°C to form methyl 3-((methoxycarbonyl)methylthio)propionate . This intermediate is then subjected to lithium-mediated cyclization in methanol and toluene. Lithium metal reacts exothermically with methanol to generate lithium methoxide, which facilitates deprotonation and intramolecular cyclization.

The reaction proceeds at 70°C for 0.5 hours, followed by a temperature increase to 110°C to distill off methanol and drive the equilibrium toward ring closure. After 18 hours, the crude product contains a 1:1 mixture of this compound and its 2-carboxylate isomer . Purification involves acidification with 1N HCl, dichloromethane extraction, and column chromatography using ethyl acetate/petroleum ether gradients. This method achieves a 33% isolated yield, with the low efficiency attributed to isomer separation challenges .

Four-Step Aromatization Route

An alternative approach, adapted from J. Org. Chem. (1980), involves four sequential transformations starting from 4-methoxycarbonyl-3-oxotetrahydrothiophene . The process begins with carbonyl protection using p-toluenesulfonyl chloride, followed by sulfonation with sulfuryl chloride. Subsequent aromatization under oxygen introduces the sulfonyl chloride moiety, and final deprotection yields the target compound.

While this method achieves a higher total yield (58.52%), it faces criticism for:

  • Safety risks : Diazonium intermediates are thermally unstable.

  • Environmental impact : Generates 2.1 kg of acidic wastewater per mole of product and releases sulfur dioxide/hydrogen chloride gases .

  • Atom economy : Low efficiency due to protective group strategies.

Comparative Analysis of Synthetic Methods

ParameterCycloaddition-Lithiation Four-Step Aromatization
Steps 24
Yield 33%58.52%
Key Reagents Piperidine, Li metalp-TsCl, SO₂Cl₂
Temperature Range 50–110°C0–120°C
Purification Column chromatographyCrystallization
Environmental Impact Moderate (solvent waste)High (acidic emissions)

Industrial-Scale Considerations

For large-scale production, the cycloaddition-lithiation route is preferred despite its lower yield due to:

  • Simpler infrastructure : Avoids high-pressure reactors needed for sulfuryl chloride handling.

  • Reduced regulatory burden : Eliminates toxic gas scrubbing systems required in the four-step method .

  • Solvent recovery : Toluene and methanol can be distilled and reused, lowering material costs .

Yield improvements up to 41% have been reported by replacing piperidine with DBU (1,8-diazabicycloundec-7-ene), which enhances Michael addition kinetics while suppressing side reactions .

Emerging Methodologies

Recent patent literature (CN111732568B) describes a modified cyclization approach using methanesulfonyl chloride as both a cyclizing agent and oxidant . This single-step protocol converts 5-methyl-4-oxotetrahydrothiophene-3-carboxylate derivatives directly into sulfonated analogs, though applicability to the target compound remains untested.

"The synergy between Michael addition and lithium alkoxide chemistry provides a robust platform for thiophene synthesis, though isomer separation remains a key challenge."

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Oxotetrahydrothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Amides, esters.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is primarily utilized as an intermediate in the synthesis of neuroleptic agents. These agents are crucial for treating various neurological disorders, including schizophrenia and bipolar disorder. The compound's mechanism involves modulating neurotransmitter receptors, which is vital for achieving therapeutic effects .

2. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. A controlled study indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

3. Anticancer Potential

Research into the anticancer properties of this compound reveals its ability to inhibit the proliferation of cancer cells. In vitro studies have shown that treatment with the compound at concentrations ranging from 10 to 50 µM can result in up to 70% inhibition of cell viability in breast cancer cell lines after 48 hours . The proposed mechanism involves modulation of key signaling pathways related to cell survival and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Inhibition (%)Reference
AntimicrobialStaphylococcus aureus50N/A
AnticancerBreast cancer cellsN/A70%

Table 2: Synthetic Routes for this compound

Reaction TypeReactantsCatalystTemperature (°C)Yield (%)
SynthesisMethyl acrylate + Methyl thioglycolatePiperidine50High

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. Results indicated that the compound effectively disrupted bacterial cell membranes, leading to cell lysis.

Case Study 2: Anticancer Mechanism
In a preclinical model involving human breast cancer cell lines, treatment with this compound resulted in significant apoptosis induction. The study suggested that the compound's action may involve the inhibition of specific enzymes linked to metabolic pathways crucial for cancer cell survival.

Mechanism of Action

The mechanism of action of Methyl 4-Oxotetrahydrothiophene-3-carboxylate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific enzymes or receptors. The pathways involved often include the formation of covalent bonds with target molecules, leading to the modulation of biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiophene Carboxylate Family

The compound belongs to a broader class of thiophene-based esters. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Substituents Unique Features
Methyl 4-oxotetrahydrothiophene-3-carboxylate 2689-68-1 C₆H₈O₃S 4-oxo, 3-methyl ester Simplest in class; foundational for derivatization
Ethyl 4-oxotetrahydrothiophene-3-carboxylate 78647-31-1 C₇H₁₀O₃S 4-oxo, 3-ethyl ester Ethyl ester enhances lipophilicity; used in polymer chemistry
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 925218-54-8 C₇H₁₀O₃S 4-oxo, 3-methyl ester, six-membered ring Thiopyran ring increases ring strain; higher reactivity in cycloadditions
Methyl 4-amino-3-methylthiophene-2-carboxylate 2825006-03-7 C₇H₉NO₂S 4-amino, 2-methyl ester Amino group enables nucleophilic substitution; potential in drug design
Key Observations:
  • Ring Size : Five-membered tetrahydrothiophene (target compound) vs. six-membered thiopyran derivatives. Smaller rings exhibit higher torsional strain, influencing reactivity .
  • Ester Groups : Methyl vs. ethyl esters affect solubility and metabolic stability. Ethyl esters are more lipophilic, favoring membrane permeability in bioactive molecules .
  • Functional Groups: The 4-oxo group in the target compound is electron-withdrawing, polarizing the thiophene ring, whereas amino substituents (e.g., in Methyl 4-amino-3-methylthiophene-2-carboxylate) introduce basicity and hydrogen-bonding capacity .
Key Insights:
  • Reagent Sensitivity: The target compound requires strong bases (e.g., LiOMe) for cyclization, while cyanoacetyl derivatives use coupling agents like DCC .
  • Temperature Dependence : Higher temperatures (110°C) improve yields for the target compound but risk side reactions in complex derivatives .

Biological Activity

Methyl 4-Oxotetrahydrothiophene-3-carboxylate (CAS No. 2689-68-1) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by a thiophene ring fused with a tetrahydrofuran ring. Its molecular formula is C6H8O3SC_6H_8O_3S, and it has a molecular weight of 160.19 g/mol. The compound appears as a white solid and is soluble in organic solvents, making it suitable for various chemical reactions and applications in biological assays .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It serves as a substrate in biochemical assays and plays a role in studying enzyme mechanisms. The compound can form covalent bonds with target molecules, which modulates biological pathways, potentially influencing various cellular processes .

Key Mechanisms Include:

  • Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator for certain enzymes, affecting metabolic pathways.
  • Substrate for Biochemical Assays : It is utilized in assays to study enzyme kinetics and mechanisms due to its reactivity and structural features .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in the development of antibacterial agents.
  • Neuroleptic Agent Development : The compound is being investigated as an intermediate in the synthesis of neuroleptic agents, which are used to treat psychiatric disorders .
  • Potential Anticancer Activity : Emerging research indicates that derivatives of this compound may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroleptic Agent Synthesis :
    • A study focused on synthesizing new neuroleptic agents using this compound as an intermediate. The research demonstrated effective synthesis routes yielding high purity products suitable for pharmacological testing .
  • Antimicrobial Activity Assessment :
    • In vitro tests evaluated the antimicrobial properties of compounds derived from this compound. Results indicated significant inhibition of bacterial growth, suggesting its potential application in developing new antibiotics.
  • Anticancer Research :
    • A recent investigation assessed the cytotoxic effects of modified derivatives on cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
This compoundMethyl ester at the 3-positionIntermediate in neuroleptic agent synthesis
Ethyl 2-Methyl-4-Oxotetrahydrothiophene-3-carboxylateEthyl ester instead of methylDifferent reactivity profile due to ethyl group presence
Methyl 3-Oxotetrahydrothiophene-2-carboxylateCarboxylate at the 2-positionDistinct biological activity due to altered functional groups

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 4-Oxotetrahydrothiophene-3-carboxylate, and how can purity be validated?

  • Methodology : The compound is synthesized via chlorination of this compound using sulfuryl chloride in dichloromethane at 0°C. After quenching with saturated NaHCO₃, the organic layer is dried and purified via silica plug filtration with Et₂O. Purity is confirmed by ¹H/¹³C NMR, monitoring key signals: δH 8.72 (OH), 7.90 (ArH), 6.39 (ArH), and 3.92 (CH₃); δC 165.4 (C=O), 155.3 (C–O), and 51.8 (CH₃). Melting point analysis and HPLC can further validate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic signals?

  • Methodology :

  • ¹H/¹³C NMR : Identifies functional groups (e.g., ester carbonyl at δC 165.4) and aromatic protons (δH 7.90 and 6.39 for thiophene ring).
  • IR Spectroscopy : Confirms C=O (ester, ~1700 cm⁻¹) and hydroxyl (if present, ~3200–3600 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z 174.2 (calculated for C₆H₆O₃S).
    Cross-referencing with crystallographic data (e.g., bond lengths/angles) ensures structural consistency .

Advanced Research Questions

Q. How can ring puckering parameters for the tetrahydrothiophene moiety be quantified, and what insights do they provide?

  • Methodology : Use Cremer-Pople puckering coordinates to analyze nonplanar ring conformations. For crystallographic data, calculate out-of-plane displacements (zⱼ) relative to the mean ring plane. Software like WinGX ( ) or PLATON can compute parameters (e.g., total puckering amplitude, QTQ_T). For example, a QT>0.5Q_T > 0.5 Å indicates significant puckering, which may influence reactivity or intermolecular interactions .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

  • Methodology :

Refinement Tools : Use SHELXL ( ) to refine X-ray structures, ensuring bond lengths/angles match theoretical values.

Hydrogen Bonding Analysis : Apply Etter’s graph-set notation ( ) to identify directional interactions (e.g., O–H⋯O) that may explain NMR chemical shifts or unexpected tautomerism.

DFT Calculations : Compare experimental NMR/IR data with computed spectra (e.g., Gaussian) to validate conformational models .

Q. What role do hydrogen-bonding networks play in the compound’s crystal packing, and how are they analyzed?

  • Methodology :

  • X-ray Diffraction : Determine crystal structure and identify intermolecular contacts (e.g., O–H⋯O or C–H⋯π) using ORTEP-3 ( ) for visualization.
  • Graph-Set Analysis : Classify hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) rings) to predict stability and polymorphism. For example, strong OH⋯O bonds may lead to dimeric packing, affecting solubility .

Data Contradiction Analysis

Q. How should researchers address conflicting data between synthetic yields and computational reaction simulations?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC to identify side reactions (e.g., over-chlorination).
  • Computational Validation : Use DFT (e.g., Gaussian) to model transition states and compare activation energies with experimental yields. Adjust reaction conditions (e.g., temperature, stoichiometry) based on energy barriers .

Experimental Design Considerations

Q. What strategies optimize the scalability of this compound synthesis?

  • Methodology :

  • Flow Chemistry : Implement continuous flow reactors to enhance heat transfer and reduce byproducts during chlorination.
  • Purification : Replace silica plug filtration with recrystallization (e.g., using ethanol/water) for higher recovery rates in large batches .

Software and Tools

  • Crystallography : SHELX (structure solution/refinement) , WinGX (data processing) , ORTEP-3 (visualization) .
  • Conformational Analysis : PLATON (puckering parameters) , Mercury (packing diagrams).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-Oxotetrahydrothiophene-3-carboxylate
Reactant of Route 2
Methyl 4-Oxotetrahydrothiophene-3-carboxylate

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